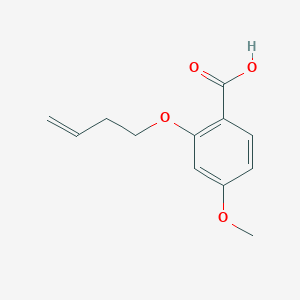

2-(But-3-en-1-yloxy)-4-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(But-3-en-1-yloxy)-4-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a but-3-en-1-yloxy group and a methoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yloxy)-4-methoxybenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzoic acid and but-3-en-1-ol.

Esterification: The 4-methoxybenzoic acid is first esterified with but-3-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically carried out under reflux conditions to ensure complete esterification.

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(But-3-en-1-yloxy)-4-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The but-3-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted benzoic acid derivatives.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Azo Dyes

A study investigated the use of 2-(But-3-en-1-yloxy)-4-methoxybenzoic acid in the synthesis of azo dyes. The compound was reacted with diazonium salts to produce azo compounds that exhibited significant photonic properties, making them suitable for applications in dye-sensitized solar cells and photonic devices .

Photonic Applications

Due to its conjugated structure, this compound shows promise in photonic applications. Its derivatives can be utilized in the development of light-sensitive materials.

Data Table: Photonic Properties of Azo Derivatives

| Compound Name | Absorption Max (nm) | Emission Max (nm) | Application |

|---|---|---|---|

| Azo Dye 1 | 450 | 550 | Solar Cells |

| Azo Dye 2 | 480 | 600 | Photonic Devices |

Medicinal Chemistry

The compound's potential as a pharmaceutical agent is being explored, particularly for its anti-inflammatory properties. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anti-inflammatory Activity

Research has shown that derivatives of this compound exhibit anti-inflammatory effects in vitro. These compounds were tested against various inflammatory markers, demonstrating a significant reduction in cytokine production .

Material Science

In material science, this compound can be used to develop polymeric materials with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance.

Application Example: Polymer Composites

The integration of this compound into polymer composites has been shown to improve thermal stability and mechanical strength, making these materials suitable for high-performance applications .

Mécanisme D'action

The mechanism of action of 2-(But-3-en-1-yloxy)-4-methoxybenzoic acid involves its interaction with specific molecular targets. The but-3-en-1-yloxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. The methoxy group may also play a role in modulating the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxybenzoic Acid: Lacks the but-3-en-1-yloxy group, making it less versatile in synthetic applications.

2-(But-3-en-1-yloxy)benzoic Acid: Lacks the methoxy group, which may affect its biological activity.

2-(But-3-en-1-yloxy)-4-hydroxybenzoic Acid: Contains a hydroxy group instead of a methoxy group, which can alter its reactivity and interactions.

Uniqueness

2-(But-3-en-1-yloxy)-4-methoxybenzoic acid is unique due to the presence of both the but-3-en-1-yloxy and methoxy groups, which confer distinct chemical and biological properties. This combination allows for a wide range of synthetic and research applications, making it a valuable compound in various fields.

Activité Biologique

2-(But-3-en-1-yloxy)-4-methoxybenzoic acid, a compound derived from benzoic acid, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a methoxy group and an allyloxy substituent, which may influence its biological interactions.

Antioxidant Activity

Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, a related benzoic acid derivative demonstrated an IC50 value for DPPH radical scavenging ranging from 25.17 to 43.55 µM, suggesting a robust capacity to neutralize free radicals . The presence of the methoxy group is hypothesized to enhance electron donation, thereby improving antioxidant activity.

Anti-Cancer Properties

Research has shown that benzoic acid derivatives can exhibit anti-cancer effects. In vitro assays have demonstrated that certain analogs induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and DNA damage . For example, a coumarin derivative related to the compound under discussion was found to induce cytotoxicity in prostate cancer cells with IC50 values indicating effective dose-dependent responses .

Antimicrobial Activity

The antimicrobial potential of benzoic acid derivatives is well-documented. A study focusing on various derivatives reported MIC values against Gram-positive and Gram-negative bacteria, with some compounds showing potent activity against multi-drug resistant strains . While specific data on this compound is limited, its structural similarities to other active compounds suggest potential efficacy in combating bacterial infections.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Antioxidant Mechanism : The compound may act by donating hydrogen atoms to free radicals, stabilizing them and preventing oxidative damage.

- Apoptotic Pathways : Evidence suggests that structural analogs can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Key Enzymes : Certain derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression, which may extend to the compound .

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-but-3-enoxy-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-4-7-16-11-8-9(15-2)5-6-10(11)12(13)14/h3,5-6,8H,1,4,7H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEWJSHQKIFVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)OCCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.